molecular formula C23H25N3O5S B299210 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide

2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide

Cat. No. B299210
M. Wt: 455.5 g/mol
InChI Key: QSLJPABGISVSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide, commonly known as DMSA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of DMSA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, DMSA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
DMSA has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth and proliferation of cancer cells, possibly by inducing apoptosis. In addition, DMSA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSA in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various disease processes. In addition, DMSA is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using DMSA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several areas of future research that could be explored with regards to DMSA. For example, further studies could be conducted to elucidate its exact mechanism of action, which would help to better understand its therapeutic potential. In addition, more research is needed to determine the optimal dosage and administration route for DMSA, as well as its potential side effects. Finally, DMSA could be further investigated for its potential use in combination with other drugs or therapies, in order to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of DMSA involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethoxyaniline to form 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-4-methylbenzenesulfonamide. This intermediate is then reacted with N-(3-pyridinylmethyl)acetamide to yield the final product, DMSA. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

DMSA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been shown to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease. DMSA has also been investigated for its potential use in the treatment of diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.

properties

Product Name

2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O5S/c1-17-6-9-20(10-7-17)32(28,29)26(19-8-11-21(30-2)22(13-19)31-3)16-23(27)25-15-18-5-4-12-24-14-18/h4-14H,15-16H2,1-3H3,(H,25,27)

InChI Key

QSLJPABGISVSBH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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